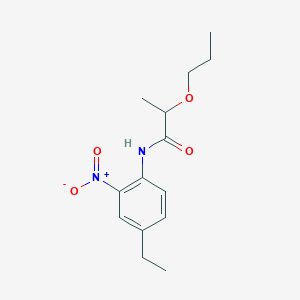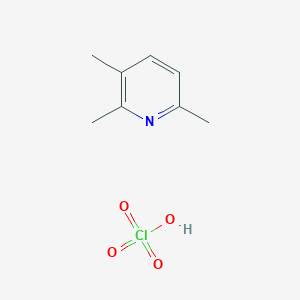![molecular formula C15H21N3O B14382459 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety
Méthodes De Préparation
The synthesis of 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyliminopent-2-en-2-yl and propylurea.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.
Analyse Des Réactions Chimiques
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or acids, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating the molecular details.
Comparaison Avec Des Composés Similaires
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea can be compared with other similar compounds, such as:
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-butylurea: Similar structure but with a butyl group instead of a propyl group.
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-methylurea: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21N3O |
|---|---|
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea |
InChI |
InChI=1S/C15H21N3O/c1-4-10-16-15(19)18-13(3)11-12(2)17-14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3,(H2,16,18,19)/b13-11+,17-12? |
Clé InChI |
VLSPELYBHXQOSW-VZPDHROTSA-N |
SMILES isomérique |
CCCNC(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
SMILES canonique |
CCCNC(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)







![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
